molecular formula C18H22N2O4 B2424135 tert-butyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-1-carboxylate CAS No. 1190890-10-8

tert-butyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-1-carboxylate

Cat. No. B2424135
M. Wt: 330.384
InChI Key: KSWRGWOOMAMAEF-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and natural products . The molecule also contains an isoindole group, which is a type of heterocycle . Unfortunately, there is limited information available about this specific compound.


Molecular Structure Analysis

The molecular structure of this compound is quite complex. It contains a piperidine ring, which is a six-membered ring with one nitrogen atom . It also contains an isoindole group, which is a fused ring system containing a five-membered ring attached to a six-membered ring .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 327.34 . It is a powder at room temperature . The compound has a density of 1.2±0.1 g/cm^3, a boiling point of 471.2±28.0 °C at 760 mmHg, and a flash point of 238.8±24.0 °C . It has 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds .

Scientific Research Applications

  • Efficient Synthesis and Intermediary for Nociceptin Antagonists

    • Background: Tert-butyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-1-carboxylate and its analogs are significant in synthesizing nociceptin antagonists. Notably, the asymmetric synthesis of these compounds is highlighted for its efficiency and applicability in large-scale operations. For instance, Jona et al. (2009) discuss an efficient synthesis method for a related compound, tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, which is a useful intermediate for nociceptin antagonists. Their method includes key steps like diastereoselective reduction and isomerization, proving its applicability for large-scale production and yielding enantiomerically pure compounds (Jona et al., 2009).
  • Role in Biological Active Compounds Synthesis

    • Background: Some derivatives of tert-butyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-1-carboxylate are essential intermediates in synthesizing biologically active compounds. For example, Kong et al. (2016) synthesized tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate for crizotinib and other biologically active compounds. The synthesis involved using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material and confirming the structure through MS and 1HNMR spectrum (Kong et al., 2016).
  • Structural and Molecular Insights

    • Background: The compound also offers valuable insights into molecular structure and stereochemistry. Richter et al. (2009) studied tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, discussing the dihedral angles and structural configuration, providing foundational knowledge for further chemical manipulations and understanding of this compound's chemical behavior (Richter et al., 2009).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The compound should be handled with care, and appropriate safety measures should be taken when handling it .

properties

IUPAC Name

tert-butyl 3-(1,3-dioxoisoindol-2-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-18(2,3)24-17(23)19-10-6-7-12(11-19)20-15(21)13-8-4-5-9-14(13)16(20)22/h4-5,8-9,12H,6-7,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSWRGWOOMAMAEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-1-carboxylate

Synthesis routes and methods

Procedure details

tert-Butyl 3-hydroxypiperidine-1-carboxylate (4.38 g) (21.76 mmol), phthalimide (4.82 g, 32.76 mmol), and triphenylphosphine (8.62 g, 32.86 mmol) were added to tetrahydrofuran (60 ml), 40% diethyl azodicarboxylate-toluene solution (15 ml) was slowly added at room temperature with stirring, and the mixture was stirred at the same temperature overnight. The reaction mixture was concentrated under reduced pressure, diluted with diethyl ether, and the precipitated colorless solid was filtered off. The mother liquor was concentrated under reduced pressure and the obtained oil was purified by silica gel column chromatography (ethyl acetate-hexane) to give the title compound (2.04 g, yield 28%) as a colorless solid.
Quantity
4.38 g
Type
reactant
Reaction Step One
Quantity
4.82 g
Type
reactant
Reaction Step One
Quantity
8.62 g
Type
reactant
Reaction Step One
Name
diethyl azodicarboxylate toluene
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
28%

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